2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14881104
InChI: InChI=1S/C27H22ClN3O4S/c1-4-31-26(33)18-13-21(34-2)22(35-3)14-20(18)30-27(31)36-24-23(15-8-6-5-7-9-15)17-12-16(28)10-11-19(17)29-25(24)32/h5-14H,4H2,1-3H3,(H,29,32)
SMILES:
Molecular Formula: C27H22ClN3O4S
Molecular Weight: 520.0 g/mol

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14881104

Molecular Formula: C27H22ClN3O4S

Molecular Weight: 520.0 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one -

Specification

Molecular Formula C27H22ClN3O4S
Molecular Weight 520.0 g/mol
IUPAC Name 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4-one
Standard InChI InChI=1S/C27H22ClN3O4S/c1-4-31-26(33)18-13-21(34-2)22(35-3)14-20(18)30-27(31)36-24-23(15-8-6-5-7-9-15)17-12-16(28)10-11-19(17)29-25(24)32/h5-14H,4H2,1-3H3,(H,29,32)
Standard InChI Key IYTKZMNLLJHQDW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=CC(=C(C=C2N=C1SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC)OC

Introduction

Chemical Architecture and Physicochemical Properties

The compound (C₂₇H₂₂ClN₃O₄S; MW: 520.0 g/mol) features a fused bicyclic core: a 1,2-dihydroquinolin-2-one subunit linked via a sulfanyl bridge to a 3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one system. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₂₇H₂₂ClN₃O₄S
Molecular Weight520.0 g/mol
Key Functional GroupsChloro, sulfanyl, methoxy, carbonyl
Hydrogen Bond Acceptors6 (2 carbonyl O, 3 methoxy O, 1 quinazoline N)
Rotatable Bonds5

The 6-chloro substituent enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the 3-ethyl group contributes to lipophilicity (cLogP ≈ 3.8). X-ray crystallography of analogous compounds reveals planar quinoline-quinazolinone systems with dihedral angles <10°, suggesting strong π-π stacking potential .

Synthetic Methodologies

Traditional Multi-Step Synthesis

Initial synthetic routes involved sequential Ullmann coupling and nucleophilic substitution:

  • Quinoline Core Formation: 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one synthesis via Friedländer annulation of 2-aminobenzophenone derivatives.

  • Sulfanyl Bridge Installation: Thiolation at C3 using Lawesson's reagent followed by coupling with 3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one .

Yields typically range from 12-18% over 7 steps due to steric hindrance at the sulfanyl junction .

Microwave-Assisted Phase-Transfer Catalysis

Recent advances employ microwave irradiation (600 W, 120°C) with tetrabutylammonium benzoate (TBAB) as phase-transfer catalyst :

This method accelerates SN2 displacement at C3 while minimizing thermal decomposition of the sulfanyl intermediate .

Biological Activity Profile

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 68% versus indomethacin (72%). The mechanism involves dual COX-2/LTB4 inhibition:

Enzyme% Inhibition (10 μM)Selectivity Ratio (vs. COX-1)
COX-284 ± 319:1
5-LOX63 ± 58:1

Molecular docking shows the chloro-phenyl moiety occupying the COX-2 hydrophobic pocket (Glide score: -9.2 kcal/mol).

Structure-Activity Relationship (SAR) Insights

Critical substituent effects were identified through analogue studies:

ModificationAnti-Cancer IC₅₀ ShiftCOX-2 Inhibition Δ
6-Cl → 6-F2.3 → 5.1 μM84% → 62%
3-Ethyl → 3-Propyl2.3 → 1.9 μM84% → 81%
7-OMe → 7-OEt2.3 → 3.4 μM84% → 78%
Sulfanyl → Sulfonyl2.3 → >10 μM84% → 41%

The sulfanyl bridge is essential for maintaining cytotoxicity, likely due to redox-modulating effects .

Pharmacokinetic Considerations

Early ADME studies in Sprague-Dawley rats reveal:

ParameterValue (10 mg/kg IV)Value (50 mg/kg PO)
Cₘₐₓ1.2 μg/mL0.8 μg/mL
T₁/₂3.7 hours4.2 hours
AUC₀–∞9.8 μg·h/mL6.3 μg·h/mL
Oral Bioavailability-18%

Extensive first-pass metabolism occurs via hepatic CYP3A4-mediated O-demethylation.

Patent Landscape and Therapeutic Applications

The WO2013007676A1 patent discloses quinoline-quinazolinone hybrids as kinase inhibitors, specifically claiming:

  • IC₅₀ <100 nM against Abl1 T315I mutant

  • 73% tumor growth inhibition in K562 xenograft models at 10 mg/kg

Potential applications under investigation:

  • Oncology: Combination therapies with PARP inhibitors (synergy factor 2.3 in BRCA1-mutated cells)

  • Autoimmune Diseases: JAK2/STAT3 pathway modulation in rheumatoid arthritis models

  • Antimicrobials: Biofilm disruption in MRSA (MBIC₅₀ = 8.2 μg/mL)

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